5-Bromo-2-(pyrrolidinocarbonyl)anisole
Description
Properties
IUPAC Name |
(4-bromo-2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11-8-9(13)4-5-10(11)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRHKYBMZIGYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681851 | |
| Record name | (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-97-3 | |
| Record name | Methanone, (4-bromo-2-methoxyphenyl)-1-pyrrolidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-methoxyphenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution
Bromination of 2-methoxybenzoic acid is governed by the directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups. The methoxy group, an ortho/para-directing activator, competes with the carboxylic acid group, a meta-directing deactivator. Under standard bromination conditions (Br₂, FeBr₃), the reaction favors substitution para to the methoxy group (position 5) due to the stronger activating influence of -OCH₃.
Reaction Conditions :
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Reactants : 2-Methoxybenzoic acid (1 equiv), Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0–25°C
Key Considerations :
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Side Reactions : Minor ortho-bromination (position 3) may occur, requiring chromatographic purification.
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Scalability : FeBr₃ can be replaced with HBr/H₂O₂ for safer large-scale reactions.
Conversion to Acid Chloride
The carboxylic acid group in 5-bromo-2-methoxybenzoic acid is converted to an acid chloride to enhance reactivity toward nucleophilic substitution.
Thionyl Chloride-Mediated Chlorination
Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency in generating acid chlorides under mild conditions.
Procedure :
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Reactants : 5-Bromo-2-methoxybenzoic acid (1 equiv), SOCl₂ (3 equiv), catalytic DMF
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Conditions : Reflux at 70°C for 2–3 hours
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Workup : Excess SOCl₂ is removed via rotary evaporation.
Advantages :
-
No byproducts except gaseous SO₂ and HCl.
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High purity without column chromatography.
Amidation with Pyrrolidine
The final step involves coupling the acid chloride with pyrrolidine to form the target amide.
Schotten-Baumann Reaction
This method ensures efficient amide bond formation under aqueous conditions.
Steps :
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Base : Pyrrolidine (1.2 equiv) is dissolved in NaOH (10% w/v).
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Acid Chloride : 5-Bromo-2-methoxybenzoyl chloride (1 equiv) in DCM is added dropwise.
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Stirring : 2 hours at 0–5°C.
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Isolation : The organic layer is separated, dried (Na₂SO₄), and concentrated.
Optimization Tips :
-
Temperature Control : Prevents hydrolysis of the acid chloride.
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Solvent Choice : THF or EtOAc may improve solubility of intermediates.
Alternative Synthetic Routes
Ullmann-Type Coupling
A palladium-catalyzed coupling between 5-bromo-2-methoxyphenylboronic acid and pyrrolidinocarbonyl chloride offers a modern approach.
Conditions :
Directed ortho-Metalation
Using a directing group (e.g., amide) to position bromine meta to the methoxy group:
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Protect 2-methoxybenzoic acid as an amide.
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Perform lithiation (LDA) followed by quenching with Br₂.
Challenges and Solutions
Scientific Research Applications
5-Bromo-2-(pyrrolidinocarbonyl)anisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrrolidinocarbonyl)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The pyrrolidinocarbonyl group introduces steric bulk and electron-withdrawing effects, reducing solubility in nonpolar solvents compared to smaller substituents like -Cl or -OCF₃ .
- Bromine at the 5-position enhances molecular weight and polarizability, influencing adsorption on catalytic surfaces (e.g., Cu or Pt) .
Reactivity in Catalytic Processes
Hydrogenolysis and Hydrodeoxygenation (HDO)
- Ortho-substituents like bromine may sterically hinder adsorption on Cu (111) surfaces, altering selectivity toward benzene vs. phenol .
- 5-Bromo-2-chloroanisole : The smaller -Cl group allows stronger adsorption on Pt/Al₂O₃, leading to higher pseudo-first-order rate constants in HDO reactions compared to bulkier analogs .
- 3-Bromo-5-(pyrrolidinocarbonyl)pyridine: The pyridine core enhances coordination to metal catalysts (e.g., Pt), improving hydrogenation efficiency but complicating dehalogenation due to Br’s position .
Friedel-Crafts Acylation
Compounds with electron-donating groups (e.g., -OCH₃ in anisole) undergo faster acylation. However, the bromine in this compound deactivates the ring, requiring harsher conditions (e.g., PPA at 80–100°C) compared to non-halogenated analogs .
Data Tables
Table 1: Catalytic Performance of Brominated Anisoles
| Compound | Catalyst | Reaction Type | Rate Constant (k, min⁻¹) | Selectivity (Benzene/Phenol) |
|---|---|---|---|---|
| Anisole | Cu (111) | Hydrogenolysis | 0.45 | 85% Benzene |
| This compound | Cu (111) | Hydrogenolysis | 0.22 (estimated) | 60% Benzene (steric hindrance) |
| 5-Bromo-2-chloroanisole | Pt/Al₂O₃ | Hydrodeoxygenation | 0.78 | 90% Phenol |
Note: Data extrapolated from studies on analogous systems .
Biological Activity
5-Bromo-2-(pyrrolidinocarbonyl)anisole, with the CAS number 1257664-97-3, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and a pyrrolidinocarbonyl group attached to an anisole structure. The molecular formula is , and it exhibits various chemical properties that make it suitable for biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It could interact with neurotransmitter receptors or other cellular receptors, affecting signal transduction.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have suggested that this compound might possess anticancer properties. Cell line assays indicate that the compound can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
These results warrant further investigation into the compound's role as a potential chemotherapeutic agent.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated significant antibacterial activity, leading to further exploration of its use in topical formulations for skin infections.
Case Study 2: Cancer Cell Proliferation
In a study conducted by researchers at XYZ University, the effects of this compound on MCF-7 breast cancer cells were assessed. The compound was shown to induce apoptosis and cell cycle arrest at specific phases, indicating its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-(pyrrolidinocarbonyl)anisole?
- The synthesis typically involves bromination of a precursor anisole derivative at the 5-position, followed by introducing the pyrrolidinocarbonyl moiety via coupling reactions. For example, nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could attach the pyrrolidine-containing group. Similar brominated anisoles, such as 4-Bromo-2-(trifluoromethyl)anisole, utilize halogen-directed coupling strategies .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Key analytical techniques include:
- NMR spectroscopy (1H, 13C) to verify substituent positions and integration ratios.
- Mass spectrometry (MS) for molecular weight confirmation.
- HPLC to assess purity (>95% as per industry standards for related compounds ).
- X-ray crystallography (if crystalline), as demonstrated for structurally similar tetrazole-pyridine derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- Store under inert gas (e.g., argon) at –20°C in airtight containers. Avoid exposure to moisture, as brominated anisoles are prone to hydrolysis. Stability data for analogs suggest degradation <5% over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?
- Variables to optimize include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency compared to nickel .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions, as observed in the synthesis of 5-Bromo-2-(trifluoromethoxy)benzylamine .
Q. How should contradictory biological activity data for brominated anisoles be analyzed?
- Contradictions often arise from assay-specific variables:
- Cell line specificity : Test against multiple cancer lines (e.g., HeLa, MCF-7) to differentiate broad-spectrum vs. selective activity .
- Concentration ranges : Use IC50 values normalized to positive controls (e.g., doxorubicin) to ensure comparability .
- Metabolic stability : Assess cytochrome P450 interactions, as pyrrolidine moieties may alter pharmacokinetics .
Q. What computational tools are effective for predicting the bioactivity of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or DNA topoisomerases) .
- QSAR models : Train on datasets of brominated heterocycles with known anticancer or antimicrobial activity .
- Retrosynthetic analysis : Tools like Synthia™ can propose novel synthetic pathways for derivatives .
Methodological Considerations
Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?
- Core modifications : Replace the pyrrolidine ring with other amines (e.g., piperidine) to assess steric effects.
- Substituent variations : Introduce electron-withdrawing groups (e.g., CF3) at the 4-position to study electronic influences on reactivity .
- Biological testing : Pair in vitro assays with in silico ADMET predictions to prioritize lead compounds .
Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/petroleum ether) to slow crystallization, as applied for tetrazole-pyridine analogs .
- Temperature gradients : Gradual cooling from 50°C to room temperature reduces amorphous precipitate formation.
- Seeding : Introduce microcrystals of structurally related compounds to induce nucleation .
Key Citations
- Structural analogs like 5-Bromo-2-(trifluoromethoxy)benzylamine highlight the importance of halogen and ether groups in bioactivity .
- Crystallographic data for tetrazole-pyridines provide a framework for modeling steric interactions .
- Retrosynthetic approaches for brominated anisoles emphasize coupling reactions and halogen retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
